molecular formula C44H30N4O2 B14278981 2,2'-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] CAS No. 159726-85-9

2,2'-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]

Cat. No.: B14278981
CAS No.: 159726-85-9
M. Wt: 646.7 g/mol
InChI Key: DHFGUMDDFPOBPN-UHFFFAOYSA-N
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Description

2,2’-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylene bridge connecting two phenanthroline units, each substituted with a methoxyphenyl group. Its intricate structure makes it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] typically involves multi-step organic reactions. One common method includes the condensation of 9-(4-methoxyphenyl)-1,10-phenanthroline with a 1,3-phenylene dibromide under specific conditions. The reaction often requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various reduced phenanthroline compounds .

Scientific Research Applications

2,2’-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] largely depends on its application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen atoms, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical reactions. In biological systems, its fluorescent properties can be utilized for imaging, where it interacts with biological molecules and emits light upon excitation .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(1,4-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]
  • 2,2’-(1,3-Phenylene)bis[9-phenyl-1,10-phenanthroline]
  • 2,2’-(1,4-Phenylene)bis(1H-naphtho[2,3-d]imidazole-4,9-dione)

Uniqueness

What sets 2,2’-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline] apart is its specific substitution pattern and the presence of methoxy groups, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring precise control over electronic characteristics, such as in organic electronics and catalysis .

Properties

CAS No.

159726-85-9

Molecular Formula

C44H30N4O2

Molecular Weight

646.7 g/mol

IUPAC Name

2-(4-methoxyphenyl)-9-[3-[9-(4-methoxyphenyl)-1,10-phenanthrolin-2-yl]phenyl]-1,10-phenanthroline

InChI

InChI=1S/C44H30N4O2/c1-49-35-18-10-27(11-19-35)37-22-14-29-6-8-31-16-24-39(47-43(31)41(29)45-37)33-4-3-5-34(26-33)40-25-17-32-9-7-30-15-23-38(46-42(30)44(32)48-40)28-12-20-36(50-2)21-13-28/h3-26H,1-2H3

InChI Key

DHFGUMDDFPOBPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC(=CC=C5)C6=NC7=C(C=CC8=C7N=C(C=C8)C9=CC=C(C=C9)OC)C=C6)C=C2

Origin of Product

United States

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